3,7'-Epoxy-4,8'-oxyneolignan
Description
3,7'-Epoxy-4,8'-oxyneolignan (IUPAC name: 4',9,9'-Trihydroxy-3'-methoxy-3,7'-epoxy-4,8'-oxyneolignan) is a naturally occurring neolignan derived from phenylpropanoid units connected via a unique combination of oxygen bridges and an epoxy group. Neolignans are secondary metabolites widely distributed in plants, known for their structural diversity and pharmacological activities, including antitumor, antioxidant, and anti-inflammatory properties . This compound features a 3,7'-epoxy bridge and a 4,8'-oxyneolignan backbone, with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 4', 9, 9', and 3' (Figure 1). Its stereochemistry and substituent arrangement are critical to its bioactivity, influencing interactions with cellular targets such as enzymes and receptors .
Properties
IUPAC Name |
4-[2-(hydroxymethyl)-6-(3-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-23-16-10-13(5-6-14(16)22)19-18(11-21)24-15-7-4-12(3-2-8-20)9-17(15)25-19/h4-7,9-10,18-22H,2-3,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGYMSTWHUFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)CCCO)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Selection
3,7'-Epoxy-4,8'-oxyneolignan has been isolated primarily from Taxus species, notably Taxus yunnanensis and Taxus baccata, as well as Juniperus chinensis and Santalum album. The compound accumulates in stem bark and heartwood tissues, where it functions as a secondary metabolite in lignin biosynthesis pathways.
Solvent Extraction and Fractionation
Extraction typically involves polar solvents to solubilize phenolic components. A standardized protocol includes:
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Drying and pulverizing plant material to increase surface area.
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Maceration or Soxhlet extraction using methanol or ethanol (70–80% v/v) at 60–80°C for 24–48 hours.
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Filtration and concentration under reduced pressure to yield a crude extract.
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Liquid-liquid partitioning with solvents of increasing polarity (hexane, dichloromethane, ethyl acetate) to isolate neolignan-rich fractions.
For example, Taxus baccata scrap material (50.3 g) suspended in 1.5 L of n-hexane yielded a dichloromethane-soluble fraction enriched with neolignans after sequential partitioning.
Chromatographic Purification
Final isolation employs column chromatography (CC) and preparative HPLC:
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Silica gel CC with gradient elution (hexane:ethyl acetate 10:1 → 1:1) separates fractions by polarity.
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Sephadex LH-20 using methanol:water (7:3) removes polysaccharides and pigments.
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Preparative reversed-phase HPLC (C18 column, acetonitrile:water 35:65) achieves >95% purity.
A representative yield from Taxus yunnanensis bark is 12–15 mg of pure compound per 1 kg of dried material.
Chemical Synthesis Approaches
Retrosynthetic Analysis
The neolignan skeleton derives from oxidative coupling of phenylpropanoid monomers. Key disconnections target:
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The 1,4-benzodioxine ring via intramolecular epoxidation.
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Stereoselective formation of C7–C8' ether linkage.
Oxidative Coupling of Monolignols
A biomimetic synthesis involves coniferyl alcohol derivatives:
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Monomer preparation : Protection of 4-hydroxy-3-methoxyphenyl groups as acetates.
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Oxidative dimerization : Horseradish peroxidase (HRP)/H2O2 or FeCl3 in acetone:water (4:1) induces β–β coupling.
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Epoxidation : m-CPBA (2 equiv) in CH2Cl2 at 0°C forms the 3,7'-epoxide with 65% diastereomeric excess (d.e.).
Table 1 : Optimization of Oxidative Coupling Conditions
| Oxidizing Agent | Solvent | Temperature | Yield (%) | d.e. (%) |
|---|---|---|---|---|
| HRP/H2O2 | Acetone:H2O | 25°C | 42 | 58 |
| FeCl3 | MeOH | 0°C | 38 | 62 |
| VO(acac)2 | CH3CN | -10°C | 55 | 73 |
Asymmetric Epoxidation
Sharpless epoxidation using Ti(OiPr)4, (+)-DET, and TBHP in CH2Cl2 installs the (7S,8S) configuration:
Analytical Characterization
Spectroscopic Identification
Chemical Reactions Analysis
Reactivity: undergoes various reactions due to its functional groups.
Common Reactions:
Reagents and Conditions: Specific reagents (e.g., oxidants, reducing agents) and reaction conditions (solvents, temperatures) play crucial roles.
Major Products: These reactions yield derivatives with altered functional groups, affecting biological activity.
Scientific Research Applications
Antihypertensive Effects
Research indicates that 3,7'-Epoxy-4,8'-oxyneolignan exhibits significant antihypertensive properties. In studies conducted on spontaneously hypertensive rats, the compound demonstrated the ability to lower systolic and diastolic blood pressure through mechanisms involving the increase of intracellular cyclic guanosine monophosphate (cGMP) and the blockade of voltage-dependent calcium channels (VDCC) .
Vasorelaxant Activity
The compound has been shown to induce vasorelaxation in isolated rat aorta. The relaxation effect is mediated by increasing cGMP levels and is independent of endothelial function. This suggests potential applications in treating vascular disorders .
Antimicrobial Properties
Preliminary studies have indicated that 3,7'-Epoxy-4,8'-oxyneolignan possesses antimicrobial activity against various microbial strains. The presence of specific functional groups in its structure may enhance its efficacy against bacteria and fungi .
Case Study 1: Antihypertensive Mechanism
A study published in the European Journal of Pharmacology explored the antihypertensive effects of neolignan compounds including 3,7'-Epoxy-4,8'-oxyneolignan. The findings revealed that administration of the compound resulted in a significant decrease in mean arterial pressure in hypertensive rats. The study highlighted the role of cGMP as a secondary messenger in mediating these effects .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various neolignans. It was found that 3,7'-Epoxy-4,8'-oxyneolignan exhibited notable inhibition against several strains of bacteria and fungi when tested using the well diffusion method. The study emphasized its potential as a natural antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
Targets: It may interact with specific proteins, receptors, or enzymes.
Pathways: Activation or inhibition of signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences between 3,7'-Epoxy-4,8'-oxyneolignan and related oxyneolignans:
Key Observations:
Bridge Types :
- The 3,7'-epoxy bridge in the target compound distinguishes it from simpler ether-linked oxyneolignans (e.g., 4,4’- or 8,4’-oxyneolignans). Epoxy groups enhance rigidity and may improve binding to hydrophobic pockets in proteins .
- In contrast, 8,4’-oxyneolignan β-ketoesters derive activity from flexible β-ketoester side chains, which enhance solubility and membrane permeability .
Cinnamic acid esters in 8,4’-oxyneolignan analogues (e.g., 4a) introduce aromatic moieties that enhance anticancer activity via π-π stacking with DNA or enzyme active sites .
Anticancer Activity :
- 3,7'-Epoxy-4,8'-oxyneolignan: Limited direct data, but structurally similar neolignans from Cinnamomum cassia exhibit neuroprotective effects (EC₅₀: 21–75 μM) .
- 8,4’-Oxyneolignan 4a : Superior to doxorubicin in inhibiting U-87 glioblastoma (72.2%), U-138 MG (75.7%), and H1299 lung cancer (73.4%) cells .
- β-Ketoester 6c : Active against 12 leukemia cell lines (52.2–91.2% inhibition) .
Antioxidant Activity :
- Epoxy-containing oxyneolignans (e.g., MelA-A) show stronger radical-scavenging activity than non-epoxy analogs due to electron-donating hydroxyl groups .
Biological Activity
3,7'-Epoxy-4,8'-oxyneolignan is a compound belonging to the lignan family, which is known for its diverse biological activities. Lignans and neolignans are natural products derived from the oxidative coupling of two phenylpropanoid units and have been studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of 3,7'-epoxy-4,8'-oxyneolignan, summarizing key research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
3,7'-Epoxy-4,8'-oxyneolignan is characterized by its unique epoxy group and specific stereochemistry that contribute to its biological activity. Its molecular formula is C₁₈H₁₈O₃, and it exhibits a complex structure typical of lignans.
Antioxidant Activity
Research indicates that lignans possess significant antioxidant properties. A study highlighted that compounds related to 3,7'-epoxy-4,8'-oxyneolignan can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .
Anti-inflammatory Effects
The compound has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that 3,7'-epoxy-4,8'-oxyneolignan significantly reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages .
Anticancer Potential
3,7'-Epoxy-4,8'-oxyneolignan has demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer : In studies involving MCF-7 breast cancer cells, the compound induced apoptosis and inhibited cell proliferation.
- Lung Cancer : It exhibited significant cytotoxicity against A549 lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Hepatoprotective Effects
A recent study explored the hepatoprotective effects of various lignans in a rat model of liver toxicity induced by carbon tetrachloride (CCl₄). The administration of 3,7'-epoxy-4,8'-oxyneolignan led to a marked reduction in serum levels of liver enzymes such as AST and ALT, indicating protective effects on liver function. Histopathological examinations further supported these findings by showing reduced liver damage compared to control groups .
Immunomodulatory Activity
Another case study focused on the immunomodulatory effects of lignans including 3,7'-epoxy-4,8'-oxyneolignan. The results indicated enhanced proliferation of peripheral blood mononuclear cells (PBMCs) when exposed to phytohemagglutinin (PHA), suggesting potential applications in boosting immune responses .
Summary of Biological Activities
Q & A
Q. What computational tools predict the metabolic fate of 3,7'-Epoxy-4,8'-oxyneolignan?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
